3-Methyl-6-methylaminouracil

Description

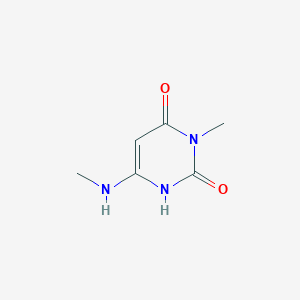

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-6-(methylamino)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-7-4-3-5(10)9(2)6(11)8-4/h3,7H,1-2H3,(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQLJAGFHRVOCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)N(C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292226 |

Source

|

| Record name | 3-Methyl-6-methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5759-63-7 |

Source

|

| Record name | 5759-63-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-6-methylaminouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Methyl-6-methylaminouracil

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-6-methylaminouracil

Abstract

This compound is a substituted pyrimidine derivative belonging to the uracil family, a class of compounds of significant interest in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties is fundamental for its synthesis, formulation, and application in biological systems. This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound. Due to the limited availability of direct experimental data in public literature for this specific molecule, this document leverages expert analysis of its structural analogues and foundational chemical principles to predict its properties. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of these characteristics, ensuring a self-validating framework for researchers.

Molecular Identity and Structure

This compound is systematically named 3-methyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione. Its core structure consists of a uracil ring methylated at the N3 position and functionalized with a methylamino group at the C6 position. This substitution pattern dictates its electronic distribution, hydrogen bonding capability, and overall stereochemistry, which in turn govern its physical and chemical behaviors.

| Identifier | Value | Reference |

| IUPAC Name | 3-methyl-6-(methylamino)pyrimidine-2,4(1H,3H)-dione | N/A |

| Synonyms | 6-(Methylamino)-3-methyluracil | [1] |

| CAS Number | 5759-63-7 | [1][2] |

| Molecular Formula | C₆H₉N₃O₂ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

digraph "Chemical_Structure" { graph [fontname="Arial", label="Figure 1: 2D Chemical Structure of this compound", labelloc=b, fontsize=12]; node [fontname="Arial", shape=plaintext]; rankdir=LR;

struct [label=< <TABLEBORDER="0"CELLBORDER="0"CELLSPACING="0"><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>OTD><TD>TD><TD>TD>TR><TR><TD>TD><TD>TD><TD>TD><TD>TD><TD>||TD><TD>TD><TD>TD>TR><TR><TD>H₃CTD><TD>—TD><TD>N3TD><TD>—TD><TD>C4TD><TD>—TD><TD>C5HTD>TR><TR><TD>TD><TD>TD><TD>|TD><TD>TD><TD>|TD><TD>TD><TD>||TD>TR><TR><TD>TD><TD>TD><TD>C2TD><TD>—TD><TD>N1TD><TD>—TD><TD>C6TD>TR><TR><TD>TD><TD>TD><TD>||TD><TD>TD><TD>|TD><TD>TD><TD>|TD>TR><TR><TD>TD><TD>TD><TD>OTD><TD>TD><TD>HTD><TD>TD><TD>NHCH₃TD>TR>TABLE>>]; }

Caption: Figure 1: 2D Chemical Structure of this compound.

Predicted Physicochemical Properties

The properties outlined below are projected based on data from structurally related compounds, primarily 6-methyluracil and other substituted uracils. These values serve as an expert baseline for initiating laboratory investigation.

| Property | Predicted Value / Behavior | Rationale & Comparative Insights |

| Physical Form | White to off-white crystalline solid | Uracil derivatives are typically stable, crystalline solids at room temperature[3]. |

| Melting Point | >300 °C (likely with decomposition) | 6-Methyluracil melts with decomposition at approximately 318 °C[4][5][6]. The N-methylation and amino substitution are unlikely to drastically lower this value due to the preservation of strong intermolecular hydrogen bonding and π-stacking interactions. |

| Water Solubility | Moderately soluble | 6-Methyluracil has a water solubility of 7 g/L at 22 °C[6]. The N3-methyl group on the target molecule increases lipophilicity, but the polar methylamino group at C6 should maintain, or potentially enhance, aqueous solubility compared to a simple alkyl group. Solubility is expected to increase in hot water and alkaline solutions[5][7]. |

| Solubility in Organic Solvents | Sparingly soluble in alcohols (e.g., ethanol, methanol); Soluble in DMSO | The amphiphilic nature, with both polar (amide, amine) and nonpolar (methyl) groups, suggests limited solubility in nonpolar solvents but good solubility in polar aprotic solvents like DMSO, which can disrupt hydrogen bonding networks[8]. |

| pKa (Acidity) | ~9.5 - 10.0 | The primary acidic proton is on the N1 atom. Its acidity is comparable to that of 6-methyluracil (pKa ≈ 9.52)[4][6]. The N3 position is blocked by a methyl group, preventing deprotonation at that site. |

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for structural confirmation. The following predictions are based on the known spectral characteristics of uracil derivatives[3][9][10].

-

¹H NMR (in DMSO-d₆, 500 MHz):

-

δ ~10.5-11.0 ppm (s, 1H): N1-H proton, typically broad.

-

δ ~6.5-7.0 ppm (q, 1H): NH proton of the methylamino group, may show coupling to the adjacent methyl group.

-

δ ~5.0-5.2 ppm (s, 1H): C5-H vinyl proton.

-

δ ~3.1 ppm (s, 3H): N3-CH₃ methyl protons.

-

δ ~2.7 ppm (d, 3H): N6-CH₃ methyl protons, coupled to the NH proton.

-

-

¹³C NMR (in DMSO-d₆, 125 MHz):

-

δ ~163 ppm: C4 carbonyl carbon.

-

δ ~155 ppm: C6 carbon attached to the amino group.

-

δ ~151 ppm: C2 carbonyl carbon.

-

δ ~98 ppm: C5 vinyl carbon.

-

δ ~28 ppm: N3-CH₃ methyl carbon.

-

δ ~26 ppm: N6-CH₃ methyl carbon.

-

-

Infrared (IR) Spectroscopy (ATR):

-

3200-3400 cm⁻¹: N-H stretching vibrations (N1-H and N6-H).

-

2900-3000 cm⁻¹: C-H stretching from methyl groups.

-

~1710 cm⁻¹ and ~1660 cm⁻¹: Strong C=O stretching from the two carbonyl groups.

-

~1620 cm⁻¹: C=C stretching and N-H bending vibrations.

-

-

UV-Visible Spectroscopy (in Ethanol or Water):

-

λₘₐₓ ~260-270 nm: A strong absorption band corresponding to the π → π* electronic transition within the conjugated pyrimidine ring system, characteristic of uracil derivatives[7].

-

Methodologies for Empirical Characterization

To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols are standard, robust methods for characterizing the physicochemical properties of a novel or sparsely documented compound like this compound.

Protocol: Determination of Aqueous Solubility via Shake-Flask Method

This method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Causality: The principle is to create a saturated solution by allowing excess solid to equilibrate with the solvent over an extended period. This ensures that the measured concentration represents the true thermodynamic solubility limit, avoiding misleading results from metastable or supersaturated solutions.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a known volume of purified water (e.g., 1 mL) in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C) for a minimum of 24-48 hours. This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the sample at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (e.g., water or mobile phase) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared with known concentrations of the compound[11][12].

-

Calculation: Calculate the original concentration in the supernatant, which corresponds to the aqueous solubility in units like mg/mL or mM.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. jppres.com [jppres.com]

- 4. 6 - Methyl Uracil - Fine Crystalline Powder, White to Almost White, Melting Point: 318 °C (dec.)(lit.), Molecular Formula: C5H6N2O2, CAS No: 626-48-2 at 3500.00 INR in Khopoli | Shree Sai Life Sciences [tradeindia.com]

- 5. chembk.com [chembk.com]

- 6. 6-Methyluracil | 626-48-2 [chemicalbook.com]

- 7. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy 1,3-dimethyl-5-methylamino-6-aminouracil | 54729-62-3 [smolecule.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. [Development and Validation of an Analytical Method for 2-Thiouracil, 4-Thiouracil, and 6-Methyl-2-thiouracil in Bovine Urine: A Method for Monitoring Inspections in Beef Exports to the European Union] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 3-Methyl-6-methylaminouracil: Navigating a Landscape of Limited Data

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on the Scope of this Guide

The following technical guide on 3-Methyl-6-methylaminouracil (CAS Number 5759-63-7) has been compiled to provide a comprehensive overview based on the currently available scientific literature. It is imperative to state at the outset that while extensive research has been conducted on the broader class of uracil derivatives, specific, in-depth studies focusing exclusively on this compound are notably scarce. Consequently, this guide synthesizes direct information where available and, with clearly stated caveats, extrapolates potential properties and methodologies from closely related analogues. This approach is intended to provide a foundational understanding and to stimulate further targeted research into this specific molecule. All information derived from related compounds should be treated as hypothetical until validated by direct experimental evidence for this compound.

Molecular Profile and Physicochemical Properties

This compound is a pyrimidine derivative with the molecular formula C₆H₉N₃O₂ and a molecular weight of 155.15 g/mol . The structural features—a uracil core with a methyl group at the N3 position and a methylamino group at the C6 position—suggest its potential as a scaffold in medicinal chemistry, building upon the diverse biological activities observed in other substituted uracils.

| Property | Value | Source |

| CAS Number | 5759-63-7 | Generic Chemical Databases |

| Molecular Formula | C₆H₉N₃O₂ | Generic Chemical Databases |

| Molecular Weight | 155.15 g/mol | Generic Chemical Databases |

| Canonical SMILES | CN1C(=O)C=C(NC)NC1=O | Generic Chemical Databases |

| InChI Key | Not readily available |

Synthetic Strategies: A Generalized Approach

One potential synthetic route could involve the initial methylation of the N3 position of a 6-aminouracil precursor, followed by the introduction of the methylamino group at the 6-position, or vice versa. A common strategy for the synthesis of 6-aminouracil derivatives involves the reaction of a 6-chlorouracil intermediate with the desired amine.

Hypothetical Synthetic Workflow:

Caption: Hypothetical synthesis workflow for this compound.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 3-Methyl-6-chlorouracil (Intermediate)

-

Reaction Setup: To a solution of 6-chlorouracil in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K₂CO₃ or NaH) to facilitate deprotonation.

-

Methylation: Add a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can be purified by column chromatography or recrystallization to yield 3-methyl-6-chlorouracil.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the intermediate, 3-methyl-6-chlorouracil, in a suitable solvent such as ethanol or isopropanol.

-

Amination: Add an excess of methylamine (as a solution in a solvent like ethanol or THF) to the reaction mixture. The reaction may be performed at room temperature or with heating under reflux.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford the final product, this compound.

Disclaimer: This is a generalized, hypothetical protocol. The actual reaction conditions, including solvents, temperatures, and reaction times, would require optimization and experimental validation.

Potential Biological Activities and Mechanisms of Action: An Extrapolative Analysis

Direct studies on the biological activity of this compound are not available. However, by examining structurally similar compounds, we can infer potential areas of biological relevance.

Potential as an Antibacterial Agent

A significant body of research exists on 6-anilinouracils and other 6-substituted uracil derivatives as potent and selective inhibitors of bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for DNA replication in Gram-positive bacteria.[1][2] The uracil scaffold serves as a key pharmacophore for binding to the enzyme. It is plausible that this compound could exhibit antibacterial activity through a similar mechanism.

Inferred Mechanism of Action (Antibacterial):

Caption: Inferred mechanism of antibacterial action via Pol IIIC inhibition.

Potential as an Enzyme Inhibitor in Eukaryotic Systems

Derivatives of 6-methyluracil have been investigated as inhibitors of various eukaryotic enzymes. For instance, certain derivatives have shown activity as bifunctional acetylcholinesterase (AChE) inhibitors, suggesting potential applications in the treatment of Alzheimer's disease.[3] Other studies have explored 6-substituted uracils as inhibitors of thymidine phosphorylase (TP), an enzyme involved in pyrimidine salvage and a target in cancer therapy.[4]

Whether this compound possesses such activities would depend on how its specific substitution pattern influences its binding to the active sites of these enzymes.

Analytical Characterization

The characterization of this compound would rely on standard analytical techniques employed in organic and medicinal chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be crucial for confirming the structure of the synthesized compound. Expected signals in the ¹H NMR spectrum would include singlets for the N-methyl and N-methylamino protons, and a singlet for the C5 proton of the uracil ring. The chemical shifts would provide information about the electronic environment of the protons. 2D NMR techniques such as COSY, HSQC, and HMBC would be used for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement. Techniques such as liquid chromatography-mass spectrometry (LC-MS) would be invaluable for monitoring reaction progress, assessing purity, and in potential pharmacokinetic studies.[5]

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be the primary method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (acetonitrile or methanol) would likely be a suitable starting point for method development.

General Analytical Workflow:

Sources

- 1. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 3-Methyl-6-methylaminouracil derivatives

An In-depth Technical Guide to the Biological Activity of 3-Methyl-6-aminouracil Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The uracil scaffold, a fundamental component of nucleic acids, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a vast spectrum of pharmacological activities, making them a focal point for drug discovery and development. This technical guide provides a comprehensive exploration of the biological activities associated with a specific subclass: 3-Methyl-6-aminouracil derivatives. We will delve into the synthetic strategies for accessing these molecules, their diverse therapeutic applications—ranging from anticancer to antimicrobial and anti-inflammatory roles—and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future investigations in this promising area of medicinal chemistry.

Introduction: The Uracil Scaffold in Drug Discovery

The pyrimidine ring system, particularly the uracil moiety, is a cornerstone of numerous biological processes. Beyond its role in RNA, synthetic uracil derivatives have been developed as successful therapeutic agents, including the widely used anticancer drug 5-fluorouracil.[1] The strategic modification of the uracil ring at various positions can profoundly influence its biological profile. Substitutions at the N1, N3, C5, and C6 positions have yielded compounds with a wide array of activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3]

This guide focuses specifically on derivatives featuring a methyl group at the N3 position and an amino or substituted amino group at the C6 position. This substitution pattern creates a unique chemical architecture that has been explored for various therapeutic targets. The N3-methylation can enhance lipophilicity and modulate hydrogen bonding capabilities, while the C6-amino group serves as a versatile handle for introducing diverse pharmacophoric elements, leading to a broad range of biological effects.

Synthetic Strategies for 3-Methyl-6-aminouracil Derivatives

The synthesis of 3-Methyl-6-aminouracil derivatives typically involves multi-step processes starting from simple precursors. The general approach involves the initial construction of the substituted uracil ring, followed by modifications to introduce the desired functional groups.

A common strategy begins with the condensation of a substituted urea (e.g., methylurea) with a cyanoacetic acid derivative to form the 6-aminouracil core.[4] Subsequent alkylation, amination, and coupling reactions are then employed to build the final target molecules.

For instance, the synthesis of 3-substituted-6-(anilino)uracils has been achieved by the direct alkylation of 2-methoxy-6-amino-4-pyrimidone to generate N3-substituted intermediates. These intermediates are then reacted with an appropriate aniline to displace the 6-amino group and simultaneously demethylate the 2-methoxy group, yielding the target compounds in good yields.[5] Another versatile method for creating precursors involves the condensation of 5,6-diaminouracil derivatives with carboxylic acids using coupling reagents like COMU, which allows for the regioselective formation of 5-carboxamidouracils that can be further cyclized.[6]

Below is a generalized workflow for the synthesis of these derivatives.

Caption: Generalized synthetic workflow for 3-Methyl-6-aminouracil derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of the 3-Methyl-6-aminouracil scaffold have demonstrated significant potential across several therapeutic areas. The following sections detail their primary biological activities, supported by mechanistic insights and quantitative data.

Anticancer Activity

The development of novel anticancer agents remains a high priority in medicinal chemistry. Several studies have highlighted the potential of uracil derivatives as cytotoxic agents against various cancer cell lines.

Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction A prominent mechanism for the anticancer effect of these compounds is the inhibition of key cell cycle regulators, such as Cyclin-Dependent Kinases (CDKs). For example, certain novel uracil derivatives have been shown to have a high binding affinity for CDK2.[7] Inhibition of CDK2 disrupts the G1/S phase transition of the cell cycle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death). This targeted approach is advantageous as it can selectively affect rapidly dividing cancer cells while sparing normal, non-proliferating cells.[7] Other related compounds, such as 3-methyl-1,6-diazaphenothiazines, have been shown to induce apoptosis in melanoma cells by causing redox imbalance (depletion of intracellular glutathione) and disrupting the mitochondrial membrane potential.[8]

Caption: Inhibition of the CDK2 pathway by uracil derivatives, leading to cell cycle arrest.

Quantitative Data: Cytotoxicity The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Pyridopyrimidines | MCF7 (Breast) | 12.38 - 33.30 | [7] |

| Bis(6-aminouracils) | MCF7 (Breast) | 51.98 - 99.66 | [7] |

| Organodiselenide Hybrids | HepG2 (Liver) | 3.57 - 16.22 | [9] |

| Uracil Lactones | P-388 Leukemia | Active at 2.5-25 mg/kg | [10] |

Note: The table summarizes data from various uracil derivatives to illustrate the potential of the scaffold.

Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents with novel mechanisms of action. Certain 3-Methyl-6-aminouracil derivatives have emerged as potent inhibitors of bacterial DNA replication.

Mechanism of Action: Inhibition of DNA Polymerase IIIC A study on 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) revealed that these compounds are potent and competitive inhibitors of the replication-specific bacterial DNA polymerase IIIC (pol IIIC).[5] This enzyme is essential for chromosomal replication in many Gram-positive bacteria. By inhibiting pol IIIC, these uracil derivatives effectively halt bacterial proliferation. This specific targeting of a bacterial enzyme contributes to their selective toxicity against bacteria with minimal effects on host cells. Several of these compounds demonstrated protective effects in mice against lethal S. aureus infections.[5]

Quantitative Data: Antibacterial Potency

| Compound Type | Target Organism | MIC (µg/mL) | Kᵢ for pol IIIC (µM) | Reference |

| EMAU Derivatives | Gram-positive bacteria | 0.125 - 10 | 0.02 - 0.5 | [5] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways.[11]

Mechanism of Action: Inhibition of Inflammatory Mediators The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit crucial inflammatory mediators.[11] This includes the suppression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for producing pro-inflammatory molecules such as prostaglandins and nitric oxide.[11][12] By downregulating these pathways, these compounds can alleviate the inflammatory response. Molecular docking studies suggest that these molecules can fit into the active sites of enzymes like COX-2, blocking their catalytic activity.[13]

Caption: Inhibition of the NF-κB and COX-2 inflammatory pathways by uracil derivatives.

Antiviral Activity

Uracil analogues have a long history as antiviral agents, primarily as nucleoside reverse transcriptase inhibitors. More recent research has expanded their scope to non-nucleoside inhibitors targeting various viral enzymes and processes.

Mechanism of Action: Inhibition of Viral Enzymes 1,6-Bis[(benzyloxy)methyl]uracil derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[14] These compounds bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inactivates it and prevents the conversion of viral RNA to DNA. Interestingly, this same class of compounds also showed potent activity against the influenza H1N1 virus, suggesting a different, yet-to-be-elucidated mechanism of action against this virus.[14] Other uracil derivatives have shown activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV).[15][16]

Standardized Experimental Protocols

To ensure reproducibility and validity, the following are detailed protocols for key biological assays mentioned in this guide.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol is adapted from methodologies used to evaluate the anticancer activity of novel uracil derivatives.[7]

-

Cell Seeding: Plate cancer cells (e.g., MCF7, HepG2) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: COX-2 Inhibition Assay (In Vitro)

This protocol describes a common method for assessing the direct inhibitory effect of compounds on COX-2 activity.[11]

-

Enzyme Preparation: Use human recombinant COX-2 enzyme. Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

-

Compound Incubation: In a 96-well plate, add 10 µL of the test compound (dissolved in DMSO) at various concentrations. Add 150 µL of the reaction buffer and 10 µL of heme. Pre-incubate for 5 minutes at 25°C.

-

Enzyme Addition: Add 10 µL of the COX-2 enzyme solution and incubate for another 5 minutes at 25°C.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution (substrate).

-

Reaction Termination & Detection: After 2 minutes, stop the reaction by adding 10 µL of 1 M HCl. Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercial EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value. Celecoxib can be used as a positive control.[11]

Conclusion and Future Perspectives

The 3-Methyl-6-aminouracil scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including potent anticancer, antibacterial, anti-inflammatory, and antiviral effects. The causality behind their efficacy often lies in the specific and targeted inhibition of key enzymes like bacterial DNA polymerase IIIC, cellular CDKs, and inflammatory COX-2.

The self-validating nature of the described protocols, such as the use of positive and negative controls in cytotoxicity and enzyme inhibition assays, ensures the trustworthiness of the generated data. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitutions at the C6-amino position could yield next-generation derivatives with enhanced therapeutic indices. Furthermore, elucidating the mechanisms of action for compounds with novel activities, such as the anti-influenza effect of certain uracil derivatives, will open new avenues for drug development.

References

- Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. PubMed.

- Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry.

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central.

- In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research.

- Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central.

- In vitro proliferative activity of 6-substituted uracil derivatives.

- Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry.

- Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.

- 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Tre

- Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evalu

- Antitumor Agents. 25.

- Synthesis and in Vitro Antiviral Activity of 3'-O-acyl Derivatives of 5'-amino-5'-deoxythymidine: Potential Prodrugs for Topical Applic

- Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. Royal Society of Chemistry.

- 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus. PubMed.

- Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranil

- Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides. Sci-Hub.

- Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica). PubMed Central.

- Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives.

- Anti-Inflammatory Activity of Novel 12-N-methylcytisine Derivatives.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. jppres.com [jppres.com]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 8. Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antitumor agents. 25. Synthesis and antitumor activity of uracil and thymine alpha-methylene-gamma-lactones and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and in vitro antiviral activity of 3'-O-acyl derivatives of 5'-amino-5'-deoxythymidine: potential prodrugs for topical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sci-Hub. Synthesis and antiviral activity of 3'-deoxy-3'-C-hydroxymethyl nucleosides / Journal of Medicinal Chemistry, 1990 [sci-hub.box]

The Inferred Mechanism of Action of 3-Methyl-6-methylaminouracil: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the putative mechanism of action of 3-Methyl-6-methylaminouracil, a synthetic derivative of the pyrimidine base uracil. In the absence of direct empirical data for this specific molecule, this paper synthesizes evidence from closely related structural analogs to propose a scientifically grounded hypothesis for its biological activity. Drawing upon established research into N3-substituted and C6-aminouracil derivatives, we posit that this compound likely functions as a competitive inhibitor of DNA polymerase, with a particular emphasis on bacterial DNA polymerase IIIC. This guide will dissect the structure-activity relationships that underpin this hypothesis, detail the experimental methodologies required for its validation, and provide a framework for its potential application in drug discovery and development.

Introduction: The Therapeutic Potential of Uracil Analogs

Uracil and its derivatives represent a cornerstone in medicinal chemistry, with a broad spectrum of demonstrated biological activities.[1][2][3] These compounds, which are structurally related to a fundamental component of RNA, have been successfully developed as antiviral, antitumor, and antibacterial agents.[3] Their efficacy often stems from their ability to act as antimetabolites, interfering with the synthesis and function of nucleic acids by inhibiting key enzymes.[4] The core pyrimidine scaffold of uracil allows for extensive functionalization at various positions, leading to a diverse array of molecules with tailored biological targets.[1] This guide focuses on this compound, a molecule whose specific mechanism of action has not been explicitly elucidated in the current body of scientific literature. However, by examining its structural components—a methyl group at the N3 position and a methylamino group at the C6 position—we can infer a probable mechanism based on the well-documented activities of its close chemical relatives.

A Postulated Mechanism: Competitive Inhibition of DNA Polymerase IIIC

The most compelling hypothesis for the mechanism of action of this compound is the competitive inhibition of DNA polymerase, particularly the replication-specific bacterial DNA polymerase IIIC (Pol IIIC). This assertion is built upon extensive research into a class of compounds known as 6-anilinouracils and 6-(alkylamino)uracils, which share the critical C6-amino substitution pattern.

The Critical Role of the C6-Amino Substituent

A significant body of evidence points to the C6-amino group as a key pharmacophore for the inhibition of bacterial DNA polymerase IIIC.[5][6] Studies on a wide range of 6-anilinouracils have demonstrated their potent and selective inhibitory activity against this enzyme.[7] The anilino group, a substituted amine at the C6 position, is believed to mimic the incoming deoxynucleoside triphosphate (dNTP), allowing the molecule to bind to the active site of the polymerase. Furthermore, research has shown that simpler 6-(alkylamino)uracils also act as inhibitors of DNA polymerase III, albeit with generally lower potency than their anilino counterparts.[7] The methylamino group of this compound falls squarely into this category of C6-alkylamino substituents.

The Influence of the N3-Methyl Group

Substitution at the N3 position of the uracil ring is a common strategy in the design of 6-(amino)uracil-based inhibitors of DNA polymerase IIIC.[5] The presence of a methyl group at this position in this compound is consistent with the structure of many potent inhibitors in this class.[5] While the primary interaction with the enzyme is dictated by the C6 substituent, modifications at the N3 position can modulate the compound's solubility, cell permeability, and overall inhibitory potency.

The Competitive Nature of Inhibition

The inhibitory action of 6-anilinouracils and related compounds on DNA polymerase IIIC has been characterized as competitive.[5][6] This means that the inhibitor molecule directly competes with the natural substrate (the dNTPs) for binding to the enzyme's active site. Due to its structural similarity to the natural pyrimidine bases, it is highly probable that this compound also functions as a competitive inhibitor.

The proposed mechanism of competitive inhibition is visualized in the following diagram:

Quantitative Data from Analogous Compounds

To provide a quantitative context for the proposed mechanism, the following table summarizes the inhibitory activities of several 3-substituted-6-(3-ethyl-4-methylanilino)uracils against bacterial DNA polymerase IIIC. These compounds are close structural analogs of this compound.

| Compound (3-substituent) | Ki (µM) for Pol IIIC | Antibacterial MIC (µg/mL) | Reference |

| Methyl | 0.1 | 0.5 | [5] |

| Ethyl | 0.08 | 0.25 | [5] |

| Propyl | 0.05 | 0.125 | [5] |

| Hydroxypropyl | 0.02 | 1.0 | [5] |

Ki: Inhibition constant, a measure of the inhibitor's binding affinity. A lower Ki indicates a more potent inhibitor. MIC: Minimum Inhibitory Concentration, the lowest concentration of the compound that prevents visible growth of a bacterium.

These data clearly demonstrate that uracil derivatives with substitutions at the N3 and C6 positions can be highly potent inhibitors of bacterial DNA polymerase IIIC, with corresponding antibacterial activity.[5]

Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanism of action for this compound, a series of biochemical and cellular assays are required. The following protocols outline a logical experimental workflow.

Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the activity of a purified DNA polymerase and to characterize the nature of this inhibition.

Methodology:

-

Enzyme and Substrate Preparation:

-

Obtain purified recombinant DNA polymerase IIIC.

-

Prepare a reaction mixture containing a DNA template-primer, radiolabeled dNTPs (e.g., [³H]dTTP), and the other three unlabeled dNTPs in a suitable buffer.

-

-

Inhibition Measurement:

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the polymerization reaction by adding the enzyme.

-

Incubate the reaction for a defined period at the optimal temperature for the enzyme.

-

Stop the reaction and precipitate the newly synthesized DNA.

-

Quantify the incorporation of the radiolabeled dNTP into the DNA using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

To determine the mode of inhibition (e.g., competitive), perform the assay with varying concentrations of both the inhibitor and the natural substrate (dNTPs) and analyze the data using a Lineweaver-Burk plot.

-

Bacterial Growth Inhibition Assay

Objective: To assess the antibacterial activity of this compound against Gram-positive bacteria, which are the primary targets of DNA polymerase IIIC inhibitors.

Methodology:

-

Bacterial Strains:

-

Use a panel of Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus).

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Prepare a series of two-fold dilutions of this compound in a suitable bacterial growth medium.

-

Inoculate each dilution with a standardized suspension of the test bacterium.

-

Incubate the cultures under appropriate conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

The workflow for validating the proposed mechanism is depicted below:

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a comprehensive analysis of its structural analogs strongly suggests that it functions as a competitive inhibitor of bacterial DNA polymerase IIIC. The presence of a methyl group at the N3 position and a methylamino group at the C6 position aligns with the established structure-activity relationships for this class of inhibitors.

Future research should focus on the synthesis of this compound and the subsequent execution of the experimental protocols outlined in this guide. Such studies would not only confirm its mechanism of action but also evaluate its potential as a novel antibacterial agent. Further investigations could also explore its activity against other DNA polymerases and its potential for development as a therapeutic for diseases where DNA replication is a key target.

References

-

Wright, G. E., & Brown, N. C. (1990). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. Journal of Medicinal Chemistry, 33(5), 1594-1600. [Link]

-

Theodoridis, G., Bahr, J. T., Hotzman, F. W., & Schmitzer, P. R. (1997). Synthesis and Structure-Activity of Novel 3-(4,6-substituted benzoheterocyclyl)uracil Herbicides. ACS Symposium Series, 686, 144-156. [Link]

-

Al-Otaibi, J. S., Al-Zahrani, A. A., El-Emam, A. A., & Al-Obaid, A. M. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, Advance Article. [Link]

-

Wright, G. E., & Brown, N. C. (1990). Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils. PubMed, 2188841. [Link]

-

Wright, G. E., & Brown, N. C. (1976). Inhibitors of Bacillus subtilis DNA polymerase III. 6-Anilinouracils and 6-(alkylamino)uracils. Journal of Medicinal Chemistry, 19(10), 1257-1260. [Link]

-

Guryev, E. L., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2875. [Link]

-

Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 357-365. [Link]

-

Neverov, A. D., et al. (2021). A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. International Journal of Molecular Sciences, 22(21), 11956. [Link]

-

Luo, M. (2011). Mechanisms and inhibition of uracil methylating enzymes. Central European Journal of Biology, 6(6), 909-917. [Link]

-

Plucińska, K., & Raczyńska, E. D. (2017). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 22(11), 1858. [Link]

-

Witte, F., et al. (2021). 6-(Ar)Alkylamino-Substituted Uracil Derivatives: Lipid Mimetics with Potent Activity at the Orphan G Protein-Coupled Receptor 84 (GPR84). Journal of Medicinal Chemistry, 64(15), 11370-11394. [Link]

-

El-Sayed, W. A., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-28. [Link]

-

Herzig, V., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 95. [Link]

-

Nizhenkovska, I., et al. (2018). Uracil as the basis for medication creation. Research Trends in Pharmaceutical Sciences, 1, 1-10. [Link]

-

Losev, E. D., et al. (2023). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. Crystal Growth & Design, 23(10), 7356-7368. [Link]

Sources

- 1. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchtrends.net [researchtrends.net]

- 4. Mechanisms and inhibition of uracil methylating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of Bacillus subtilis DNA polymerase III. 6-Anilinouracils and 6-(alkylamino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Methyl-6-methylaminouracil

Introduction

In the fields of medicinal chemistry and drug development, the structural elucidation of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, are a critical class of molecules, forming the core scaffold of numerous biologically active agents.[1][2] 3-Methyl-6-methylaminouracil is one such derivative, whose precise characterization is essential for understanding its chemical behavior, potential therapeutic applications, and for ensuring quality control in synthesis.

This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques used to analyze this compound. As a Senior Application Scientist, the goal is not merely to present data, but to provide a field-proven framework for analysis. We will delve into the causality behind experimental choices and the logic of spectral interpretation, grounding our discussion in authoritative principles. This document is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to apply Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) for unambiguous structural verification.

Molecular Structure and Tautomerism

Before delving into spectroscopic data, it is crucial to understand the molecular structure of this compound. The molecule consists of a uracil ring methylated at the N3 position and substituted with a methylamino group at the C6 position. This substitution pattern influences the electronic environment of the entire molecule and is key to interpreting its spectral features. Uracil and its derivatives can exist in different tautomeric forms; however, the methylation at N3 locks the pyrimidine ring in the 2,4-dione form, simplifying spectral analysis compared to its N1 or N-unsubstituted counterparts.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[3]

¹H NMR Analysis

Proton NMR reveals the number of distinct proton environments and their connectivity. For this compound, we expect to see signals for the methyl groups, the vinyl proton, and the N-H protons.

Experimental Protocol (Self-Validating):

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as its polarity aids in dissolving the polar uracil derivative, and its ability to form hydrogen bonds allows for the observation of exchangeable N-H protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Spectrometer Setup: Use a spectrometer with a frequency of at least 300 MHz for adequate signal dispersion.[3]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[3]

-

Number of Scans (NS): 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 2-5 seconds to ensure full relaxation of all protons, especially the slowly relaxing quaternary carbons if a corresponding ¹³C experiment is run concurrently.

-

Spectral Width (SW): A range of 0 to 12 ppm is typically sufficient for this class of compounds.[3]

-

Data Interpretation and Causality: The chemical shifts (δ) are highly dependent on the electronic environment. The electron-withdrawing carbonyl groups and the nitrogen atoms deshield adjacent protons, causing them to appear at a higher chemical shift (downfield).

| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Rationale |

| N1-H | 10.5 - 11.5 | Broad Singlet | The proton on N1 is acidic and adjacent to two electron-withdrawing groups (C2=O and C6). Its broadness is due to exchange with residual water and quadrupole broadening from the nitrogen atom.[4] |

| C5-H | 5.0 - 5.5 | Singlet | This is a vinyl proton situated between two nitrogen-containing carbons. Its chemical shift is significantly upfield compared to typical aromatic protons due to the influence of the adjacent amino group at C6. |

| N(amino)-H | 6.5 - 7.5 | Broad Singlet | The chemical shift of this amino proton can vary depending on concentration and temperature due to hydrogen bonding. It often appears as a broad signal. |

| N3-CH₃ | 3.0 - 3.3 | Singlet | This methyl group is attached to a ring nitrogen atom, placing it in a moderately deshielded environment.[4] |

| N(amino)-CH₃ | 2.6 - 2.9 | Singlet (or Doublet if coupled to N-H) | This methyl group is attached to an exocyclic nitrogen. It is generally observed as a singlet due to the rapid exchange of the N-H proton decoupling it. |

¹³C NMR Analysis

Carbon NMR provides information about the carbon framework of the molecule.[3]

Experimental Protocol (Self-Validating):

-

Sample and Solvent: The same sample prepared for ¹H NMR can be used.

-

Spectrometer Setup: Use the same spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon and enhance the signal via the Nuclear Overhauser Effect (NOE).[3]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[3]

-

Data Interpretation and Causality: The chemical shifts of the carbon atoms are highly indicative of their hybridization and electronic environment. Carbonyl carbons are significantly deshielded and appear far downfield.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |

| C2 (C=O) | 160 - 165 | Carbonyl carbon adjacent to two nitrogen atoms. The lactam character places it in a highly deshielded region.[5] |

| C4 (C=O) | 150 - 155 | Carbonyl carbon in a conjugated system, slightly shielded compared to C2.[5] |

| C6 | 150 - 155 | This carbon is attached to two nitrogen atoms (N1 and the exocyclic amino group), leading to a significant downfield shift.[5] |

| C5 | 85 - 95 | This sp² carbon is shielded by the electron-donating effect of the adjacent amino group at C6, causing it to appear significantly upfield. |

| N3-CH₃ | 25 - 30 | A typical sp³ carbon attached to a nitrogen atom. |

| N(amino)-CH₃ | 25 - 30 | An sp³ carbon attached to the exocyclic nitrogen. Its shift is similar to the N3-methyl group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]

Experimental Protocol:

-

Sample Preparation: For a solid sample, the most common and reliable method is using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or ZnSe) and pressure is applied to ensure good contact.[6] This avoids the need for preparing KBr pellets, which can be affected by atmospheric moisture.

-

Background Collection: A background spectrum of the empty ATR crystal is collected first. This is crucial to subtract the absorbance from the air (CO₂, H₂O) and the crystal itself, ensuring that the final spectrum is only of the sample.

-

Sample Spectrum: The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Caption: Key functional groups and their expected IR vibrational regions.

Interpretation of the IR Spectrum:

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |

| 3100 - 3400 | N-H stretch | This region will contain sharp to moderately broad peaks corresponding to the N1-H and the secondary amine N-H stretching vibrations. The exact position and shape depend on the extent of hydrogen bonding in the solid state.[1] |

| 2850 - 3000 | C-H stretch | These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.[1] |

| 1650 - 1720 | C=O stretch (Amide I band) | Strong, sharp absorptions in this region are characteristic of the two carbonyl (C=O) groups. We may observe two distinct peaks for the C2=O and C4=O groups due to their slightly different electronic environments.[7][8] |

| 1600 - 1650 | C=C stretch & N-H bend | The stretching vibration of the C5=C6 double bond is expected in this region, often coupled with the N-H bending vibration of the amino group.[1] |

| 1200 - 1350 | C-N stretch | The stretching vibrations of the C-N bonds within the ring and the exocyclic C-N bond appear in this region of the spectrum. |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[9] The pyrimidine ring is a chromophore that absorbs UV light, and the positions of the absorption maxima (λ_max) are sensitive to substitution.

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol or methanol are common choices.

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar concentration range).

-

Baseline Correction: Run a baseline spectrum with a cuvette containing only the solvent to zero the instrument.

-

Measurement: Record the absorption spectrum of the sample solution, typically from 200 to 400 nm.

Analysis of Electronic Transitions: For uracil derivatives, the primary absorptions are due to π → π* transitions within the conjugated system of the pyrimidine ring. For this compound, one would expect to see strong absorption bands in the range of 250-280 nm. The amino group at C6 acts as an auxochrome, which can cause a bathochromic (red) shift of the λ_max compared to unsubstituted uracil.[10][11] Unsubstituted uracil in a neutral aqueous solution typically shows a λ_max around 258 nm.[11] The presence of the methylamino group, an electron-donating group, is expected to shift this to a slightly longer wavelength.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments, which is critical for determining the molecular weight and confirming the elemental composition.[9]

Experimental Protocol (Electrospray Ionization - ESI):

-

Ionization Method: Electrospray ionization (ESI) is an excellent soft ionization technique for this type of polar molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused directly into the mass spectrometer or introduced via an HPLC system.

-

Analysis: The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their m/z ratio.

-

High-Resolution MS (HRMS): For unambiguous formula determination, HRMS is essential. It provides a highly accurate mass measurement (to within 5 ppm), allowing for the calculation of the elemental formula.

Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced in the collision cell (MS/MS). The fragmentation pattern provides valuable structural information.

Caption: Plausible ESI-MS fragmentation pathways for this compound.

-

Molecular Ion: The expected molecular weight of this compound (C₆H₉N₃O₂) is 155.07 g/mol . In positive ion ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 156.08.

-

Key Fragments: A common fragmentation pathway for uracil derivatives is the retro-Diels-Alder cleavage of the ring, often involving the loss of isocyanic acid (HNCO, 43 Da).[12] Another potential fragmentation is the loss of the methylamino group or parts of it.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from all methods.

Caption: Integrated workflow for structural elucidation.

-

MS provides the molecular formula (C₆H₉N₃O₂).

-

FT-IR confirms the presence of key functional groups: N-H, C=O (amide), and C-H (alkyl).

-

¹³C NMR shows 6 distinct carbon signals, matching the proposed structure, including two carbonyls, two sp² ring carbons, and two sp³ methyl carbons.

-

¹H NMR confirms the number and types of protons: two methyl singlets, one vinyl singlet, and two exchangeable N-H protons, confirming the connectivity.

Together, these data provide a self-validating and unambiguous confirmation of the structure of this compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that requires a logical and integrated approach. By understanding the principles behind each technique and the causal relationships between molecular structure and spectral output, researchers can confidently elucidate and verify the structure of this and similar pyrimidine derivatives. The protocols and interpretive guidelines presented here serve as a robust framework for achieving accurate and reliable characterization, a cornerstone of research and development in the chemical and pharmaceutical sciences.

References

-

NIST. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

-

Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. Journal of Chemical and Engineering Data. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Retrieved from [Link]

-

Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(1), 65-74. Retrieved from [Link]

-

Martinez, A., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 99. Retrieved from [Link]

-

Pérez-Pérez, A., et al. (2021). Uracil Derivatives for Halogen-Bonded Cocrystals. Molecules, 26(19), 5988. Retrieved from [Link]

-

Singh, S., et al. (2020). Spectral Characterizations of Synthesized Pyrimidine Derivatives. ResearchGate. Retrieved from [Link]

-

Sielc.com. (n.d.). UV-Vis Spectrum of Uracil. SIELC Technologies. Retrieved from [Link]

-

Rouquette, L., et al. (2021). Dimerization of Uracil in a Simulated Mars-like UV Radiation Environment. Astrobiology, 21(5). (Referenced via ResearchGate for typical uracil spectra). Retrieved from [Link]

-

Yadav, V. K., et al. (2012). FTIR Study Of Thin Film Of Uracil On Silanised Glass Substrate Using Attenuated Total Reflection (ATR). AIP Conference Proceedings. Retrieved from [Link]

-

Improta, R., et al. (2010). The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study. Physical Chemistry Chemical Physics, 12(43), 14310-14321. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

Sources

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jppres.com [jppres.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Uracil Derivatives for Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The peculiar spectral properties of amino-substituted uracils: a combined theoretical and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UV-Vis Spectrum of Uracil | SIELC Technologies [sielc.com]

- 12. article.sapub.org [article.sapub.org]

Elucidating the Physicochemical Landscape of 3-Methyl-6-methylaminouracil: A Guide to Solubility and Stability Profiling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methyl-6-methylaminouracil (CAS No. 5759-63-7, Molecular Formula: C₆H₉N₃O₂) is a substituted uracil derivative of interest in medicinal chemistry and pharmaceutical development.[1] Like other uracil analogs, its therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[2] A comprehensive understanding of its solubility and stability is not merely a regulatory requirement but a fundamental prerequisite for successful formulation development, ensuring product quality, efficacy, and safety.[3][4]

This guide provides a robust framework for characterizing the solubility and stability of this compound. Moving beyond a simple recitation of methods, we will explore the causal reasoning behind experimental design, emphasizing the development of self-validating protocols that ensure data integrity and scientific rigor. This document is intended for researchers, formulation scientists, and analytical chemists engaged in the preclinical and early-stage development of this and similar molecules.

Part 1: Comprehensive Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[5] For ionizable molecules like this compound, which possesses both acidic (uracil ring) and basic (methylamino group) functionalities, solubility is profoundly influenced by pH. Therefore, a thorough investigation requires not just determination in simple solvents but a complete pH-solubility profile.

Theoretical Framework: Anticipating Solubility Behavior

A preliminary analysis of the molecular structure of this compound allows us to form a hypothesis regarding its solubility.

-

Uracil Backbone: The core pyrimidine-2,4-dione structure provides sites for hydrogen bonding, suggesting some degree of aqueous solubility.

-

Methyl Groups: The two methyl groups (at N-3 and on the C-6 amino group) increase the lipophilicity of the molecule, which may decrease aqueous solubility compared to unsubstituted uracil.

-

Ionizable Groups: The N-1 proton of the uracil ring is weakly acidic, while the exocyclic methylamino group is basic. This predicts that the compound will exhibit its lowest solubility near its isoelectric point and increased solubility at pH values above its pKa (forming the more soluble anion) and below its pKa (forming the more soluble cation).

Experimental Protocol: Equilibrium pH-Solubility Profile via Shake-Flask Method

The saturation shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability.[6] The objective is to determine the maximum concentration of the API that can be dissolved in a given solvent system at equilibrium under controlled conditions.[7]

Causality in Protocol Design: This protocol is designed to ensure that true equilibrium is reached and that the analytical measurement is accurate and specific. Each step is a control point. For instance, measuring pH both before and after equilibration confirms that the API itself does not alter the buffer's properties, a crucial validation step.[6][8] Using a stability-indicating HPLC method prevents the overestimation of solubility due to the inclusion of degradants.[6]

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8, as recommended by WHO and other regulatory bodies.[8] Suggested buffers include 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8).[8]

-

Addition of API: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[6]

-

Initial pH Measurement: Immediately after adding the API, measure and record the pH of the suspension to establish a baseline.[8]

-

Equilibration: Place the vials in a shaker bath maintained at a constant temperature, typically 37 ± 1 °C, to simulate physiological conditions.[8] Agitate the samples for a predetermined period. While 24-48 hours is common, for poorly soluble compounds, equilibrium may take longer.[6] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, thereby validating that equilibrium has been achieved.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid using an appropriate method, such as centrifugation (e.g., 15 minutes at 14,000 rpm) followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Final pH Measurement: Measure and record the pH of the clear supernatant.[6][8] Significant deviation from the initial pH may indicate that the compound has degraded or that the buffer capacity was insufficient.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. High-performance liquid chromatography (HPLC) is the most commonly used analytical tool for the analysis of saturated solutions.[6]

-

Data Reporting: Report the solubility in mg/mL. The experiment should be conducted in at least triplicate for each pH condition.[8]

Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for determining the pH-dependent equilibrium solubility.

Data Presentation: Solubility Profile

Summarize the collected data in a clear, tabular format to facilitate analysis and comparison.

| pH of Buffer | Temperature (°C) | Equilibration Time (h) | Mean Solubility (mg/mL) | Standard Deviation | Final pH of Supernatant |

| 1.2 | 37 | 72 | Experimental Data | Experimental Data | Experimental Data |

| 4.5 | 37 | 72 | Experimental Data | Experimental Data | Experimental Data |

| 6.8 | 37 | 72 | Experimental Data | Experimental Data | Experimental Data |

| Other | 37 | 72 | Experimental Data | Experimental Data | Experimental Data |

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Stability testing is essential for identifying degradation pathways, determining shelf-life, and establishing appropriate storage conditions.[3][4] Forced degradation (stress testing) is a powerful tool used to accelerate the degradation process, allowing for the rapid identification of likely degradation products and the development of stability-indicating analytical methods.[9][10][11]

Theoretical Framework: Potential Degradation Pathways

The structure of this compound suggests several potential degradation routes:

-

Hydrolysis: The amide-like bonds within the uracil ring are susceptible to hydrolysis under both acidic and basic conditions, which could lead to ring-opening. The product of uracil degradation is β-alanine, which is formed after ring opening to 3-ureidopropionate.[12]

-

Oxidation: The electron-rich pyrimidine ring and the methylamino group could be susceptible to oxidative degradation.

-

Photodegradation: Uracil and its derivatives are known to undergo photochemical reactions, such as dimerization, upon exposure to UV light.

Experimental Protocol: Forced Degradation Studies

The goal of forced degradation is to achieve 5-20% degradation of the API. This provides a sufficient quantity of degradants for detection and characterization without completely destroying the parent molecule. The conditions below serve as a starting point and should be adjusted based on the observed stability of the compound.[13]

Causality in Protocol Design: This protocol systematically challenges the molecule with various stress conditions as mandated by ICH guidelines.[4] Including a control sample (unstressed) is a critical self-validating step, as it provides the baseline for calculating degradation and ensures that any observed changes are due to the stress condition applied. The use of a photodiode array (PDA) detector in the HPLC analysis helps in assessing peak purity, confirming that the parent API peak is not co-eluting with any degradants.[13]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate for a defined period. Store a control sample, protected from light at 2-8°C.

-

Acidic Hydrolysis: Mix with 0.1 N HCl and heat at 60°C. Sample at intervals (e.g., 2, 4, 8, 24 hours).

-

Basic Hydrolysis: Mix with 0.1 N NaOH at room temperature. The drug was found to degrade sufficiently in alkaline conditions, while negligible degradation was observed under acidic and neutral hydrolytic, oxidative and photolytic stress conditions.[13] Sample at shorter intervals as base hydrolysis is often rapid (e.g., 15, 30, 60, 120 minutes). Neutralize samples immediately upon collection.

-

Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) at room temperature.[14] Protect from light. Sample at intervals (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Store the stock solution at 60°C in a temperature-controlled oven. Sample at intervals (e.g., 1, 3, 7 days).

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A parallel sample should be wrapped in aluminum foil as a dark control.

-

-

Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration. Analyze the sample using a developed and validated stability-indicating HPLC-UV/PDA method.

-

Data Evaluation:

-

Calculate the percentage of API remaining and the percentage of degradation.

-

Determine the number of degradation products formed and their relative peak areas.

-

Assess the peak purity of the parent API peak to confirm the specificity of the method.[13]

-

Workflow for Forced Degradation and Method Development

Caption: Integrated workflow for forced degradation and stability-indicating method development.

Data Presentation: Forced Degradation Summary

A summary table provides a clear overview of the molecule's lability under different stress conditions.

| Stress Condition | Reagent/Condition | Time | % Assay of Parent API | % Degradation | No. of Degradants | Remarks (e.g., Major Degradant RRT) |

| Control | No Stress | 24 h | 100 | 0 | 0 | - |

| Acidic | 0.1 N HCl @ 60°C | 24 h | Data | Data | Data | e.g., RRT 0.85 |

| Basic | 0.1 N NaOH @ RT | 2 h | Data | Data | Data | e.g., RRT 0.72, 0.91 |

| Oxidative | 3% H₂O₂ @ RT | 24 h | Data | Data | Data | e.g., RRT 1.15 |

| Thermal | 60°C | 7 days | Data | Data | Data | e.g., Minor degradation |

| Photolytic | ICH Q1B | - | Data | Data | Data | e.g., No significant degradation |

Hypothetical Degradation Pathway

Based on the chemistry of the uracil ring, a potential primary degradation pathway under hydrolytic stress would involve nucleophilic attack on the carbonyl carbons, leading to ring opening. Subsequent reactions could follow. This diagram serves as a working hypothesis to be confirmed by structural elucidation of degradants (e.g., via LC-MS/MS).

Caption: Hypothetical hydrolytic degradation pathway for this compound.

Conclusion